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Compound of Interest

Compound Name: 3-Methoxy-benzamidine

Cat. No.: B1587836 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-benzamidine
Hydrochloride

Foreword: A Molecule of Potential
In the landscape of modern drug discovery and biochemical research, the strategic importance

of well-characterized molecular scaffolds cannot be overstated. 3-Methoxy-benzamidine
hydrochloride emerges as a significant building block, particularly favored by medicinal

chemists for its utility in crafting novel therapeutics.[1] Its structure, featuring a basic amidine

group and an electron-donating methoxy substituent, provides a versatile platform for

developing targeted enzyme inhibitors. This guide offers an in-depth exploration of its core

physicochemical properties, analytical methodologies, and functional context, designed for the

discerning researcher aiming to leverage this compound's full potential.

Chemical Identity and Core Properties
At its essence, 3-Methoxy-benzamidine hydrochloride is a white crystalline solid.[2] Its identity

is unequivocally established by its CAS Number, 26113-44-0.[3] The hydrochloride salt form

enhances its stability and improves handling characteristics compared to the free base.

The molecule's structure is foundational to its function. The benzamidine moiety is a well-

established pharmacophore for inhibiting serine proteases, as the positively charged amidinium

group acts as a mimetic of the guanidinium group of arginine, a canonical substrate for

enzymes like trypsin.[4][5] The methoxy group at the meta-position subtly modulates the
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electronic properties and lipophilicity of the aromatic ring, influencing its binding affinity and

pharmacokinetic profile.

Physicochemical Data Synopsis
A quantitative understanding of a compound's properties is critical for its application in research

and development, from designing biochemical assays to formulating drug delivery systems.

The following table summarizes the key physicochemical parameters of 3-Methoxy-
benzamidine hydrochloride.
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Property Value Source(s) Notes

CAS Number 26113-44-0 [2][3]
Unique identifier for

the compound.

Molecular Formula C₈H₁₀N₂O·HCl [1][2]
Corresponds to the

hydrochloride salt.

Molecular Weight 186.64 g/mol [1][2]
Based on the salt

form.

Appearance
White crystalline

powder to solid
[2]

Typical for small

molecule

hydrochloride salts.

Melting Point 165-166 °C [2]

A sharp melting range

is indicative of high

purity.

Consensus LogP

(calc.)
1.25 [6]

Average of five

different

computational models

(iLOGP, XLOGP3,

WLOGP, MLOGP,

SILICOS-IT).

Indicates moderate

lipophilicity for the

neutral free base.

Water Solubility (calc.)
0.87 mg/mL (ESOL

method)
[6]

Computationally

predicted. As a

hydrochloride salt, its

aqueous solubility is

expected to be

significant, classifying

it as 'soluble' on the

LogS scale.[6]

pKa Not experimentally

reported in literature.

- The amidine group is

basic (pKa of

conjugate acid ~11-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.echemi.com/products/pd180521134814-3-methoxybenzamidine-hydrochloride.html
https://www.atsdr.cdc.gov/toxprofiles/tp62-c7.pdf
https://www.chemimpex.com/products/20141
https://www.echemi.com/products/pd180521134814-3-methoxybenzamidine-hydrochloride.html
https://www.chemimpex.com/products/20141
https://www.echemi.com/products/pd180521134814-3-methoxybenzamidine-hydrochloride.html
https://www.echemi.com/products/pd180521134814-3-methoxybenzamidine-hydrochloride.html
https://www.echemi.com/products/pd180521134814-3-methoxybenzamidine-hydrochloride.html
https://www.ambeed.com/products/26113-44-0.html
https://www.ambeed.com/products/26113-44-0.html
https://www.ambeed.com/products/26113-44-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12). Precise value is

crucial for LogD

calculation and

understanding

ionization at

physiological pH.

Storage Conditions

Store at 0 - 8 °C,

under inert

atmosphere.

[2][7]

Recommended to

prevent degradation,

particularly from

moisture.

Expert Insight: The distinction between LogP and LogD is critical for ionizable compounds like

this.[8] LogP describes the lipophilicity of the neutral form only, whereas LogD provides the

effective lipophilicity at a specific pH, accounting for all ionized and neutral species.[9][10]

While an experimental LogD at physiological pH (7.4) is not available, the basic nature of the

amidine group means the compound will be predominantly protonated and positively charged

in the bloodstream, leading to a LogD value significantly lower (more hydrophilic) than its LogP.

Core Application: Serine Protease Inhibition
Benzamidine and its derivatives are classical competitive inhibitors of serine proteases, a major

class of enzymes involved in processes ranging from digestion to blood coagulation and

inflammation.[4][11]

Mechanism of Action: The inhibitory action stems from the structural mimicry of the natural

substrates of these enzymes, namely the amino acids arginine and lysine.

S1 Pocket Recognition: Trypsin-like serine proteases feature a deep, negatively charged S1

specificity pocket, with a key aspartate residue (Asp189) at its base.

Amidinium Binding: The protonated, positively charged amidinium group of 3-Methoxy-
benzamidine is drawn into this S1 pocket, forming a strong, charge-stabilized hydrogen

bond (a salt bridge) with the carboxylate side chain of Asp189.

Competitive Inhibition: By occupying the active site, the inhibitor prevents the binding and

subsequent cleavage of the natural protein substrate, thus competitively inhibiting the
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enzyme's function.[5]

The following diagram illustrates this fundamental interaction.

Serine Protease Active SiteInhibitor

S1 Specificity Pocket Negatively charged interior
Asp189

COO⁻

{Catalytic Triad | (Ser195, His57, Asp102) | Inactive during inhibition}3-Methoxy-benzamidine
Positively Charged Amidinium Group

C(NH₂)(NH₂⁺)

Binding via
Salt Bridge

Click to download full resolution via product page

Caption: Mechanism of serine protease inhibition by 3-Methoxy-benzamidine.

Analytical Methodologies: A Framework for
Characterization
Rigorous characterization is paramount to ensure the identity, purity, and stability of a research

compound. The following protocols provide a validated framework for the analysis of 3-
Methoxy-benzamidine hydrochloride.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic

molecules. It separates the main compound from impurities based on differences in their

polarity. A C18 column provides a nonpolar stationary phase that retains the moderately

lipophilic benzamidine derivative, while a mobile phase of acetonitrile and water allows for

controlled elution. UV detection is ideal as the aromatic ring possesses a strong chromophore.

Experimental Protocol:

System Preparation:

Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amidine

group.

Sample Preparation:

Accurately weigh ~1 mg of 3-Methoxy-benzamidine hydrochloride.

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock

solution.

Self-Validation: Ensure complete dissolution. If not, sonicate briefly. The sample solvent

should be similar in strength to the initial mobile phase conditions to prevent peak

distortion.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 5 µL.

Detection: UV at 230 nm.[12]

Rationale: 230 nm is near the typical absorbance maximum for benzamidine derivatives,

providing high sensitivity.[12]

Gradient Elution:

Time (min) % Mobile Phase B

0.0 10

15.0 90

17.0 90

17.1 10
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| 20.0 | 10 |

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate purity as the percentage of the main peak area relative to the total area of all

peaks. A purity of ≥95% is common for research-grade material.[1][2]

Structural Verification by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Rationale: ¹H NMR spectroscopy provides a definitive fingerprint of a molecule's structure by

probing the chemical environment of every proton. For 3-Methoxy-benzamidine hydrochloride,

we can predict the key signals, which must be present in an experimental spectrum for

structural confirmation.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Aromatic Protons (4H): Expected in the δ 7.0-7.8 ppm region. Due to the meta-substitution, a

complex splitting pattern (multiplets) is anticipated.

Methoxy Protons (3H): A sharp singlet at approximately δ 3.8 ppm. This signal is highly

characteristic.

Amidine Protons (4H, broad): The -NH₂ protons of the amidinium group are expected as two

broad signals, likely in the δ 8.5-9.5 ppm region. Their broadness is due to quadrupole

coupling with the nitrogen atoms and chemical exchange with trace water in the solvent.

Solvent: DMSO-d₆ is a suitable choice as it readily dissolves the hydrochloride salt and its

residual water peak (~δ 2.5 ppm) does not typically interfere with key signals.

Workflow for NMR Analysis:

The diagram below outlines the logical workflow for acquiring and interpreting NMR data for

structural verification.
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Prepare Sample
(~5-10 mg in 0.7 mL DMSO-d₆)

Acquire ¹H NMR Spectrum
(e.g., 400 MHz)

Process Data
(Fourier Transform, Phasing, Baseline Correction)

Analyze Spectrum

Check Chemical Shifts (δ) Check Integration Values Check Splitting Patterns (Multiplicity)

Confirm Structure

Click to download full resolution via product page

Caption: Standard workflow for structural verification using NMR spectroscopy.

Handling, Storage, and Safety
As a bioactive compound, proper handling of 3-Methoxy-benzamidine hydrochloride is

essential for both user safety and compound integrity.

Safety Precautions: The compound is classified as harmful if swallowed or inhaled, and

causes skin and serious eye irritation.[13] Always handle with appropriate Personal

Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-

ventilated area or a chemical fume hood.[13]
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Storage: Store in a tightly sealed container in a cool, dry place, ideally between 0-8 °C.[2][7]

It should be kept under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture

absorption and potential degradation.[7]

Solution Stability: Aqueous solutions are not recommended for long-term storage; fresh

solutions should be prepared daily for optimal results in biological assays.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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